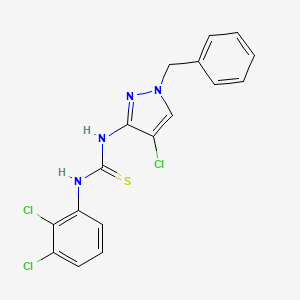![molecular formula C16H16Cl2N2O2 B4285547 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4285547.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
The chemical "N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea" is an organic compound of interest due to its unique molecular structure, which involves urea linkage between a 2,4-dichlorophenyl group and a 2-methoxyphenyl group. This compound's synthesis, structure, and chemical properties have been explored to understand its potential applications and behavior in various chemical reactions.
Synthesis Analysis
The synthesis of similar urea derivatives often involves reactions between different phenyl groups and urea or urea precursors. For instance, directed lithiation of N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea has been shown to yield substituted products through reactions with electrophiles, demonstrating a method for functionalizing such compounds at specific sites (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the synthesis of N'-substituted phenyl ureas can involve condensation reactions of acylazides with amino-substituted thiadiazoles, indicating a pathway for introducing various substituents into the urea structure (Xin-jian, Xian-sheng, & Sheng, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their urea linkage and the substituents attached to it. Crystal structure analysis can provide insights into the arrangement and orientation of these substituents, affecting the compound's physical and chemical properties. For example, the crystal structure and antitumor activities of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, were characterized to understand its potential biological activity (Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including lithiation, substitution, and rearrangements, depending on their substituents and reaction conditions. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, demonstrating a method for converting carboxylic acid to urea in one pot (Thalluri, Manne, Dev, & Mandal, 2014).
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . Therefore, it is plausible that this compound may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.
Result of Action
Based on the known activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Propiedades
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10(12-8-7-11(17)9-13(12)18)19-16(21)20-14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZYXWYYYFUJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285504.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4285516.png)
![1-(1-adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B4285523.png)
![N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4285532.png)
![4-chloro-N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4285555.png)
![N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4285561.png)
![N-[1-(4-chlorophenyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4285564.png)